molecular formula C9H14N6 B14918668 N-pentyltetrazolo[1,5-b]pyridazin-6-amine

N-pentyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14918668
M. Wt: 206.25 g/mol
InChI Key: DIMIHZJNTVGDOX-UHFFFAOYSA-N
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Description

N-pentyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a pyridazine ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction is highly regioselective and offers good functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

N-pentyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-pentyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its fused tetrazole-pyridazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

N-pentyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C9H14N6/c1-2-3-4-7-10-8-5-6-9-11-13-14-15(9)12-8/h5-6H,2-4,7H2,1H3,(H,10,12)

InChI Key

DIMIHZJNTVGDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN2C(=NN=N2)C=C1

Origin of Product

United States

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